
Tetrazin-PEG5-NHS-Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrazine-PEG5-NHS Ester is an amine-reactive labeling reagent often used for modification of proteins, peptides, or amine-modified oligonucleotides with tetrazine moiety . Hydrogen substituted tetrazines demonstrate exceptionally fast kinetics, generally at least 10 fold faster compared to methyl substituted tetrazines .
Synthesis Analysis
Tetrazine-PEG5-NHS ester has an N-hydroxysuccinimide (NHS) ester that can be reacted with primary amines and tetrazine, which is reactive to trans-cyclooctenes . The preparation of this compound involves the reaction of the NHS ester with primary amines .Molecular Structure Analysis
The chemical formula of Tetrazine-PEG5-NHS ester is C27H36N6O10 . It has a molecular weight of 604.61 .Chemical Reactions Analysis
Tetrazine-PEG5-NHS ester can react with primary amines and tetrazine, which is reactive to trans-cyclooctenes . Hydrogen substituted tetrazines demonstrate exceptionally fast kinetics, generally at least 10-fold faster compared to methyl substituted tetrazines .Physical And Chemical Properties Analysis
Tetrazine-PEG5-NHS ester is a red amorphous solid to red oil . It is soluble in DMSO, DMF, DCM, THF, Chloroform . It has a molecular weight of 604.61 .Wissenschaftliche Forschungsanwendungen
Herstellung von Chitosan-Polyacrylamid-Mikrokugeln
Tetrazin-PEG5-NHS-Ester kann bei der Herstellung von Chitosan-Polyacrylamid-Mikrokugeln verwendet werden {svg_1}. Dies beinhaltet eine selektive Tetrazin-trans-Cycloocten (Tz-TCO)-Ligierung {svg_2}. Chitosan-Polyacrylamid-Mikrokugeln haben vielfältige Anwendungen im Bereich der Biomedizin, insbesondere in der Wirkstoffabgabesysteme.
Herstellung eines mit Kupfer-64 radiomarkierten Antikörpers
Eine weitere Anwendung von this compound ist die Herstellung eines mit Kupfer-64 radiomarkierten Antikörpers {svg_3}. Dies wird durch eine Klickreaktion erreicht {svg_4}. Mit Kupfer-64 radiomarkierte Antikörper werden in der medizinischen Bildgebung und in der Krebstherapie eingesetzt.
Wirkmechanismus
Target of Action
Tetrazine-PEG5-NHS ester is primarily used as a PROTAC linker . It is a click chemistry reagent that contains a Tetrazine group, which can undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing TCO groups .
Mode of Action
The compound has an N-hydroxysuccinimide (NHS) ester that can react with primary amines . It also contains a Tetrazine group that can undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing TCO groups . This allows it to effectively link different biomolecules together.
Biochemical Pathways
Tetrazine-PEG5-NHS ester is often used for the modification of proteins, peptides, or amine-modified oligonucleotides with a tetrazine moiety . This modification can affect various biochemical pathways depending on the specific proteins, peptides, or oligonucleotides that are being modified.
Pharmacokinetics
The compound’s aqueous solubility is substantially enhanced by a hydrophilic polyethylene glycol (peg) spacer arm , which could potentially impact its bioavailability.
Result of Action
The primary result of Tetrazine-PEG5-NHS ester’s action is the modification of proteins, peptides, or amine-modified oligonucleotides with a tetrazine moiety . This can lead to changes in the function or behavior of these biomolecules, depending on the specifics of the modification.
Action Environment
The action of Tetrazine-PEG5-NHS ester can be influenced by various environmental factors. For instance, the reaction with primary amines and TCO groups can be incubated at room temperature for 30 minutes or on ice for 2 hours . Additionally, the compound’s solubility and reactivity may be affected by the pH and temperature of the environment .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Tetrazine-PEG5-NHS ester plays a crucial role in biochemical reactions due to its ability to form stable covalent bonds with primary amines. This property allows it to interact with a variety of biomolecules, including proteins, peptides, and amine-modified oligonucleotides . The compound’s tetrazine moiety is highly reactive towards trans-cyclooctenes, enabling rapid and efficient ligation reactions . This makes Tetrazine-PEG5-NHS ester an excellent choice for applications such as protein labeling, antibody conjugation, and the synthesis of bioconjugates .
Cellular Effects
Tetrazine-PEG5-NHS ester has been shown to influence various cellular processes. When used to label proteins or peptides, it can affect cell signaling pathways and gene expression by modifying key biomolecules involved in these processes . Additionally, the compound’s ability to form stable conjugates with cellular proteins can impact cellular metabolism by altering the function and localization of these proteins . Studies have demonstrated that Tetrazine-PEG5-NHS ester can be used to track and visualize cellular processes, providing valuable insights into cell function and behavior .
Molecular Mechanism
The molecular mechanism of Tetrazine-PEG5-NHS ester involves its reaction with primary amines to form stable amide bonds . This reaction is facilitated by the presence of the N-hydroxysuccinimide (NHS) ester group, which activates the carboxyl group for nucleophilic attack by the amine . The tetrazine moiety of the compound undergoes an inverse electron demand Diels-Alder reaction with trans-cyclooctenes, resulting in the formation of a stable covalent bond . This mechanism allows for the efficient and selective labeling of biomolecules, making Tetrazine-PEG5-NHS ester a powerful tool for biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tetrazine-PEG5-NHS ester can change over time due to factors such as stability and degradation . The compound is known to be moisture-sensitive, and its NHS ester group can hydrolyze in the presence of water, reducing its reactivity . To maintain its effectiveness, it is recommended to store Tetrazine-PEG5-NHS ester under an inert atmosphere and prepare stock solutions immediately before use . Long-term studies have shown that the compound remains stable for several days when stored in anhydrous solvents, but its reactivity decreases over time .
Dosage Effects in Animal Models
The effects of Tetrazine-PEG5-NHS ester in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and can be used to label and track biomolecules without causing significant adverse effects . At higher doses, Tetrazine-PEG5-NHS ester may exhibit toxic effects, including potential disruption of cellular function and metabolism . It is important to carefully optimize the dosage to achieve the desired labeling efficiency while minimizing any toxic effects .
Metabolic Pathways
Tetrazine-PEG5-NHS ester is involved in metabolic pathways that include its interaction with primary amines and trans-cyclooctenes . The compound’s NHS ester group facilitates the formation of amide bonds with primary amines, while the tetrazine moiety undergoes a Diels-Alder reaction with trans-cyclooctenes . These interactions enable the efficient labeling and modification of biomolecules, which can impact metabolic flux and metabolite levels in cells .
Transport and Distribution
Within cells and tissues, Tetrazine-PEG5-NHS ester is transported and distributed based on its interactions with transporters and binding proteins . The compound’s PEG spacer arm enhances its solubility and stability, allowing it to be efficiently transported to target sites . Once inside the cell, Tetrazine-PEG5-NHS ester can localize to specific compartments or organelles, where it can interact with target biomolecules . This targeted distribution is crucial for its effectiveness in labeling and modifying cellular proteins .
Subcellular Localization
Tetrazine-PEG5-NHS ester exhibits specific subcellular localization patterns, which can influence its activity and function . The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . For example, Tetrazine-PEG5-NHS ester may localize to the cytoplasm, nucleus, or other organelles, depending on the nature of the biomolecules it interacts with . This subcellular localization is essential for its role in modifying and labeling proteins and other biomolecules .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N6O10/c34-23(28-19-21-1-3-22(4-2-21)27-31-29-20-30-32-27)7-9-38-11-13-40-15-17-42-18-16-41-14-12-39-10-8-26(37)43-33-24(35)5-6-25(33)36/h1-4,20H,5-19H2,(H,28,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPHIQYIPUTDJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCC(=O)NCC2=CC=C(C=C2)C3=NN=CN=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N6O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

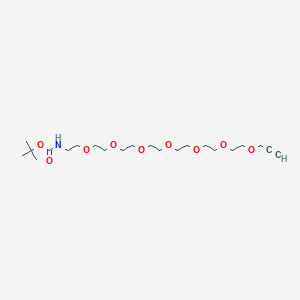

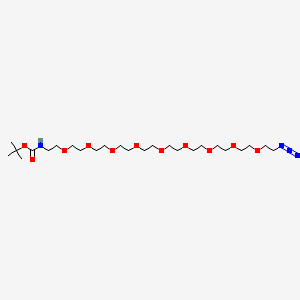
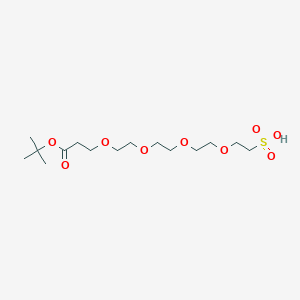

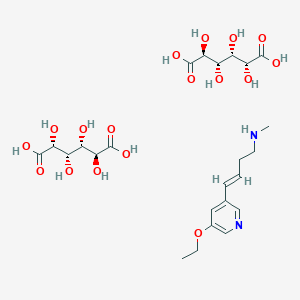

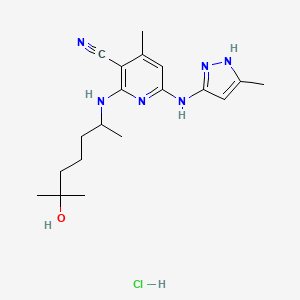
![6-(1H-Indol-4-yl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-acetic acid methyl ester](/img/structure/B611240.png)

![(4-Cyclopropyl-3,4-dihydro-1(2H)-quinoxalinyl)[4-(2,5-dimethylphenoxy)-3-pyridinyl]methanone](/img/structure/B611244.png)
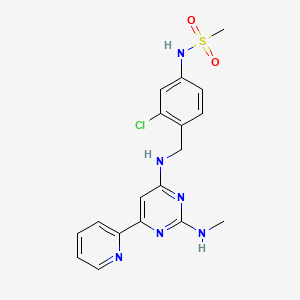
![ethyl (4R,5R)-3-benzyl-4-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-5-phenyl-4H-imidazole-5-carboxylate](/img/structure/B611247.png)
![3-[7-Trifluoromethyl-5-(2-trifluoromethyl-phenyl)-1H-benzimidazol-2-yl]-1-oxa-2-aza-spiro[4.5]dec-2-ene](/img/structure/B611248.png)